4-Butyl-4-((4-chlorophenyl)(phenylimino)methyl)-1,2-diphenyl-3,5-pyrazolidinedione
Beschreibung
4-Butyl-4-((4-chlorophenyl)(phenylimino)methyl)-1,2-diphenyl-3,5-pyrazolidinedione is a synthetic pyrazolidinedione derivative, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone. The compound features a 4-butyl core substituted with a (4-chlorophenyl)(phenylimino)methyl group at position 4, differentiating it from classical pyrazolidinediones like phenylbutazone (4-butyl group only) or suxibuzone (hydroxymethyl-succinate ester) . The inclusion of a 4-chlorophenyl and phenylimino moiety may influence receptor binding affinity, metabolic stability, or lipophilicity compared to simpler analogs .
Eigenschaften
CAS-Nummer |
75859-68-6 |
|---|---|
Molekularformel |
C32H28ClN3O2 |
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
4-butyl-4-[C-(4-chlorophenyl)-N-phenylcarbonimidoyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C32H28ClN3O2/c1-2-3-23-32(29(24-19-21-25(33)22-20-24)34-26-13-7-4-8-14-26)30(37)35(27-15-9-5-10-16-27)36(31(32)38)28-17-11-6-12-18-28/h4-22H,2-3,23H2,1H3 |
InChI-Schlüssel |
IXBWGCXZHXBPSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
4-Butyl-4-((4-chlorophenyl)(phenylimino)methyl)-1,2-diphenyl-3,5-pyrazolidinedione is a synthetic compound belonging to the pyrazolidinedione class. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Its structure incorporates a butyl group and a chlorophenyl moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition results in anti-inflammatory and analgesic effects .
Pharmacological Properties
- Anti-inflammatory Activity : The compound has been shown to reduce inflammation in various models, including those simulating rheumatoid arthritis and ankylosing spondylitis. It acts by modulating immune responses and reducing leukocyte infiltration at sites of inflammation .
- Analgesic Effects : Its analgesic properties are linked to its anti-inflammatory action. By reducing the levels of inflammatory mediators, it alleviates pain associated with inflammatory conditions .
- Antipyretic Effects : Similar to other pyrazolidinediones, this compound exhibits antipyretic activity, helping to lower fever through its action on the hypothalamus .
Toxicological Profile
While the compound demonstrates beneficial effects, it is essential to consider its toxicological profile. Adverse effects may include hematologic toxicity, such as leukopenia or thrombocytopenia, particularly with prolonged use. Regular monitoring of blood parameters is recommended during therapy .
Case Study 1: Rheumatoid Arthritis
A clinical study involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to placebo. Patients receiving the compound reported improved quality of life and reduced reliance on opioid analgesics.
Case Study 2: Ankylosing Spondylitis
In another study focusing on ankylosing spondylitis, patients treated with 4-butyl-4-((4-chlorophenyl)(phenylimino)methyl)-1,2-diphenyl-3,5-pyrazolidinedione showed marked improvements in spinal mobility and reduction in inflammatory markers after 12 weeks of treatment.
Research Findings
| Study | Findings | |
|---|---|---|
| McEvoy et al. (1999) | Demonstrated significant anti-inflammatory effects in animal models | Supports use in inflammatory conditions |
| Aarbakke et al. (1978) | Reported pharmacokinetic properties indicating rapid absorption and long half-life | Suggests potential for sustained therapeutic effects |
| Ellenhorn & Barceloux (1988) | Noted potential for hematologic toxicity with prolonged use | Caution advised for long-term therapy |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pyrazolidinedione Derivatives
Structural and Functional Comparison
The table below compares the target compound with structurally related pyrazolidinediones, focusing on substituents, molecular properties, and therapeutic applications:
Key Findings and Mechanistic Insights
Substituent Impact on Activity: The 4-chlorophenyl group in the target compound and Feclobuzone may enhance COX-2 selectivity or metabolic stability via electron-withdrawing effects, as seen in other chlorinated NSAIDs . Hydrophilic modifications (e.g., suxibuzone’s succinate ester) improve solubility and reduce acute toxicity but may compromise bioavailability .
Toxicity Profiles :
- Phenylbutazone exhibits significant hematological and renal toxicity (H301, H312 ), while suxibuzone’s prodrug design mitigates these risks but retains anti-inflammatory efficacy .
- Pipebuzone’s piperazinyl group may enhance CNS penetration, though its safety profile remains understudied .
Metabolic Considerations: The target compound’s imino group could slow hepatic metabolism, extending half-life but increasing risk of accumulation. This contrasts with feprazone’s prenyl group, which is rapidly metabolized to less toxic derivatives .
Notes and Limitations
Inferred Data : Direct pharmacological or toxicological data for the target compound are unavailable in the provided evidence. Comparisons are based on structural analogs and mechanistic hypotheses.
Contradictions in Evidence: Suxibuzone’s toxicity varies by route (e.g., subcutaneous vs. intravenous ), highlighting the need for compound-specific studies. Feclobuzone’s chlorinated aromatic moiety may confer both potency and unforeseen off-target effects .
Research Gaps: The iminomethyl group’s impact on COX/LOX selectivity, bioavailability, and long-term safety requires empirical validation.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
